TTP607
Description
TTP607 (National Cancer Institute Thesaurus Code: C84846) is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, which are serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular division . By disrupting these processes, this compound induces mitotic catastrophe and apoptosis in tumor cells overexpressing Aurora kinases, making it a candidate for treating advanced solid malignancies and lymphomas .
Clinical trials of this compound have focused on Phase I dose escalation to determine safety, tolerability, and pharmacokinetics (PK). The drug is administered via daily 1–4-hour infusions over five-day cycles . PK studies measure drug absorption, distribution, and elimination, which are critical for optimizing dosing regimens .
Properties
Molecular Formula |
C23H21N7 |
|---|---|
Appearance |
Solid powder |
Synonyms |
TTP607; TTP-607; TTP 607.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Aurora Kinase Inhibitors
Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a detailed comparison of TTP607 with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Similar Compounds
Key Research Findings
Mechanistic Differences :
- This compound’s pan-inhibition disrupts both spindle assembly (Aurora A) and cytokinesis (Aurora B/C), whereas isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) may lack synergistic mitotic disruption .
- VX-680 and Danusertib, like this compound, exhibit pan-Aurora activity but differ in off-target effects (e.g., VX-680 inhibits FLT3 and ABL kinases, complicating its safety profile) .
Alisertib demonstrated a 27% response rate in T-cell lymphoma (Phase II), while Barasertib achieved a 35% response rate in acute myeloid leukemia (AML) .
Safety and Tolerability :
- This compound’s primary adverse events include neutropenia and fatigue, consistent with other Aurora inhibitors .
- VX-680’s cardiac toxicity and Danusertib’s PK challenges highlight the need for this compound’s optimized dosing strategies .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
| Parameter | This compound (Phase I) | VX-680 (Phase II) | Alisertib (Phase II/III) |
|---|---|---|---|
| Half-life (hr) | ~6–8 | ~12–18 | ~20–24 |
| Cmax (µg/mL) | 1.2–2.5 | 3.5–5.0 | 0.8–1.5 |
| AUC (µg·hr/mL) | 15–30 | 50–80 | 25–40 |
| Bioavailability | 60–70% (IV) | 45–55% (oral) | 30–40% (oral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
